(3-Chloro-4-fluoro-5-nitrophenyl)boronic acid
Description
(3-Chloro-4-fluoro-5-nitrophenyl)boronic acid is a multifunctional aryl boronic acid featuring a phenyl ring substituted with chlorine (position 3), fluorine (position 4), and a nitro group (position 5). The boronic acid (-B(OH)₂) group at the para position relative to the nitro group enables diverse applications in medicinal chemistry, materials science, and catalysis. Its structure combines electron-withdrawing substituents (Cl, F, NO₂) that modulate the boron center's Lewis acidity, enhancing its reactivity in Suzuki-Miyaura cross-couplings and diol-binding interactions .
Properties
IUPAC Name |
(3-chloro-4-fluoro-5-nitrophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClFNO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2,11-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLZXVIDAWGPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)F)[N+](=O)[O-])(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660325 | |
| Record name | (3-Chloro-4-fluoro-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-73-9 | |
| Record name | (3-Chloro-4-fluoro-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-fluoro-5-nitrophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-4-fluoro-5-nitrobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-4-fluoro-5-nitrophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The nitro group can be reduced to an amino group, and the boronic acid can be oxidized to a phenol.
Substitution Reactions: The chloro and fluoro substituents can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Reducing Agents: Such as hydrogen gas or metal hydrides for nitro group reduction.
Oxidizing Agents: Such as hydrogen peroxide for oxidation of the boronic acid group.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Aminophenylboronic Acids: Formed from the reduction of the nitro group.
Phenols: Formed from the oxidation of the boronic acid group.
Scientific Research Applications
Chemistry: (3-Chloro-4-fluoro-5-nitrophenyl)boronic acid is extensively used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling . It serves as a building block for more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and pharmaceuticals .
Mechanism of Action
The primary mechanism of action for (3-Chloro-4-fluoro-5-nitrophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. This complex undergoes transmetalation, where the aryl group from the boronic acid is transferred to the palladium center. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst .
Comparison with Similar Compounds
Substituent Effects on Reactivity and pKa
The electronic and steric properties of substituents significantly influence boronic acid reactivity. Key comparisons include:
Key Observations :
- Nitro Group Impact: The nitro group in (3-Chloro-4-fluoro-5-nitrophenyl)boronic acid lowers its pKa compared to analogs without NO₂ (e.g., 3-Chloro-5-fluorobenzeneboronic acid), enhancing diol-binding efficiency at physiological pH .
- Halogen Synergy : The combined Cl and F substituents improve stability and direct regioselectivity in cross-coupling reactions .
Binding Affinity and Selectivity
Boronic acids form reversible complexes with diols (e.g., sugars) and amino acids. Comparative studies reveal:
- Diol Binding : The nitro group increases the boron atom’s electrophilicity, improving binding constants (Ka) for cis-diols like glucose. For example, 3-Chloro-4-fluoro-5-nitrophenylboronic acid likely exhibits Ka values > 100 M⁻¹, outperforming 4-MCPBA (Ka ~10 M⁻¹) .
- Enzyme Inhibition : Peptide boronic acids with nitro groups (e.g., bortezomib analogs) show enhanced proteasome inhibition due to stronger covalent interactions with catalytic threonine residues .
Biological Activity
(3-Chloro-4-fluoro-5-nitrophenyl)boronic acid is a compound of increasing interest in medicinal chemistry and organic synthesis due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and comparative analyses with similar compounds.
Chemical Structure and Synthesis
This compound is characterized by a boronic acid functional group attached to a phenyl ring that contains chlorine, fluorine, and nitro substituents. The synthesis of this compound typically involves several steps, allowing for the introduction of various functional groups that enhance its reactivity and utility in organic reactions.
Synthesis Overview:
- Starting Materials: Phenol derivatives with appropriate halogen substitutions.
- Reagents: Boron reagents such as boron trifluoride etherate.
- Conditions: Varying temperatures and solvents depending on the specific reaction steps.
Biological Activity
The biological activity of this compound is an area of ongoing research, particularly regarding its interactions with proteins and enzymes. Boronic acids are known to form reversible covalent bonds with diols, which can be exploited in various therapeutic applications.
Potential Biological Activities:
- Enzyme Inhibition: Boronic acids can inhibit enzymes by binding to active sites, affecting their function. Studies have shown that this compound may interact with serine proteases and other enzymes through hydrogen bonding and coordination interactions .
- Anticancer Properties: Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest .
- Antibacterial Activity: There is emerging evidence that boronic acids can possess antibacterial properties, making them candidates for developing new antimicrobial agents .
Interaction Studies
Research has focused on understanding how this compound interacts with various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to evaluate binding affinities quantitatively.
Key Findings:
- Binding studies indicate that the compound shows significant affinity for certain enzyme targets, which could be leveraged for drug design .
- The presence of halogen substituents (chlorine and fluorine) appears to enhance the binding interactions compared to other boronic acids lacking these features.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Chloro-4-fluorophenylboronic acid | Similar halogen substitutions | Used in similar coupling reactions |
| 4-Nitrophenylboronic acid | Contains only one nitro group | Exhibits different reactivity patterns |
| 2-Fluorophenylboronic acid | Different position of fluorine | Potentially different biological activities |
This table highlights how variations in structure can influence the biological activity and reactivity profiles of boronic acids.
Case Studies
Several case studies have documented the biological effects of boronic acids, including this compound:
- Anticancer Activity Study: A study demonstrated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value indicating potent activity .
- Enzyme Inhibition Study: Research indicated that the compound effectively inhibited butyrylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
